molecular formula C11H16N2O3 B1394277 4-Methyl-5-(5-methyl-pyrazol-1-yl)-3-oxo-pentanoic acid methyl ester CAS No. 1229626-90-7

4-Methyl-5-(5-methyl-pyrazol-1-yl)-3-oxo-pentanoic acid methyl ester

Cat. No. B1394277
M. Wt: 224.26 g/mol
InChI Key: MHFZYXYTPKXEAP-UHFFFAOYSA-N
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Description

The compound is related to a class of compounds known as alkoxypyrazoles, which have been mentioned in a patent application as part of a novel mixture of nitrification inhibitors . The mixture also includes dicyandi-amide (DCD) and is used in agrochemical mixtures and compositions .


Chemical Reactions Analysis

The compound, being part of a class of alkoxypyrazoles, is used in a mixture with dicyandi-amide (DCD) as nitrification inhibitors . Nitrification is a process where ammonium (NH4+) compounds are converted by soil microorganisms to nitrates (NO3-) in a relatively short time .

Scientific Research Applications

Kinetic Analysis in Lipase-Catalyzed Reactions

A study by Kao and Tsai (2016) explored the kinetic analysis of lipase-catalyzed methanolysis, involving compounds related to 4-Methyl-5-(5-methyl-pyrazol-1-yl)-3-oxo-pentanoic acid methyl ester. This research focused on the preparation of optically pure regioisomers and analyzed the kinetics of the reaction, providing insights into enzyme stereopreference and steric hindrance in these processes (Kao & Tsai, 2016).

Role in Biotin Synthesis

Zav’yalov et al. (2006) conducted research on regioselective chlorination related to derivatives of 4-Methyl-5-(5-methyl-pyrazol-1-yl)-3-oxo-pentanoic acid methyl ester. This study was significant for biotin (vitamin H) synthesis, highlighting the compound's role in the synthesis of key biotin intermediates (Zav’yalov et al., 2006).

Stereochemistry in Grignard Reactions

Colantoni et al. (1978) investigated the stereochemistry of Grignard reactions on derivatives of 4-Methyl-5-(5-methyl-pyrazol-1-yl)-3-oxo-pentanoic acid methyl ester. This study provided insights into the effects of changing solvents and reactants on the stereochemical outcomes of the reactions, contributing to the understanding of reaction mechanisms in organic chemistry (Colantoni et al., 1978).

Synthesis of Functional Derivatives

Prokopenko et al. (2010) focused on synthesizing derivatives of 4-Methyl-5-(5-methyl-pyrazol-1-yl)-3-oxo-pentanoic acid methyl ester. Their research led to the creation of novel functional derivatives, which were then utilized for further chemical transformations. This study highlights the compound's utility in synthesizing new chemicals with potential applications in various fields (Prokopenko et al., 2010).

properties

IUPAC Name

methyl 4-methyl-5-(5-methylpyrazol-1-yl)-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-8(10(14)6-11(15)16-3)7-13-9(2)4-5-12-13/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFZYXYTPKXEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CC(C)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-(5-methyl-pyrazol-1-yl)-3-oxo-pentanoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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